molecular formula C19H17BrN4O3 B10909272 N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine

N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-amine

Cat. No.: B10909272
M. Wt: 429.3 g/mol
InChI Key: MQOAJVMLJYHFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a nitrophenyl pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE typically involves a multi-step process:

    Formation of the Aldehyde Intermediate: The starting material, 3-bromo-4-methoxybenzaldehyde, is prepared through bromination and methoxylation of benzaldehyde.

    Synthesis of the Pyrazole Derivative: The pyrazole derivative is synthesized by reacting 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole with appropriate reagents under controlled conditions.

    Condensation Reaction: The final step involves the condensation of the aldehyde intermediate with the pyrazole derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced aromatic compounds.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINE
  • **N-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE

Uniqueness

N-[(E)-1-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-N-[3,5-DIMETHYL-1-(4-NITROPHENYL)-1H-PYRAZOL-4-YL]AMINE is unique due to the presence of both brominated and nitro-substituted aromatic rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17BrN4O3

Molecular Weight

429.3 g/mol

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-N-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]methanimine

InChI

InChI=1S/C19H17BrN4O3/c1-12-19(21-11-14-4-9-18(27-3)17(20)10-14)13(2)23(22-12)15-5-7-16(8-6-15)24(25)26/h4-11H,1-3H3

InChI Key

MQOAJVMLJYHFIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)N=CC3=CC(=C(C=C3)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.